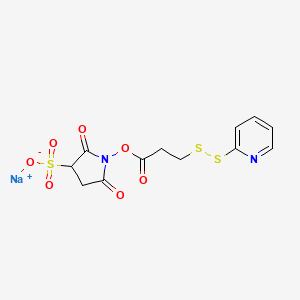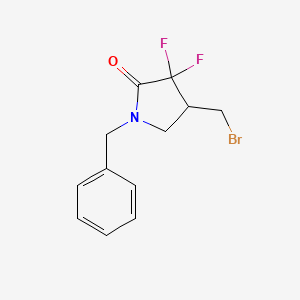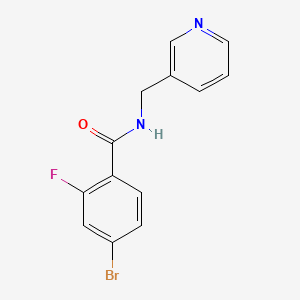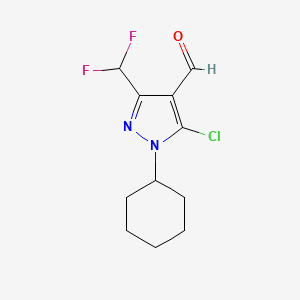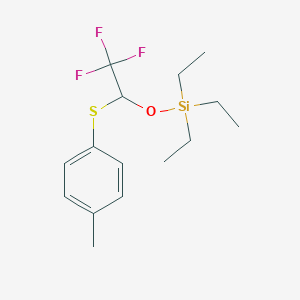
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is an organosilicon compound with the molecular formula C15H23F3OSSi. This compound is characterized by the presence of a trifluoroethoxy group and a p-tolylthio group attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trifluoro-1-(p-tolylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and distillation to isolate the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trifluoroethoxy and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy and p-tolylthio groups can participate in electron transfer processes, facilitating the formation of new chemical bonds. The silicon atom in the compound can also interact with other molecules, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(p-tolyl)ethanone: This compound shares the trifluoroethoxy group but lacks the silicon atom and the p-tolylthio group.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is unique due to the combination of trifluoroethoxy and p-tolylthio groups attached to a silicon atom. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C15H23F3OSSi |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
triethyl-[2,2,2-trifluoro-1-(4-methylphenyl)sulfanylethoxy]silane |
InChI |
InChI=1S/C15H23F3OSSi/c1-5-21(6-2,7-3)19-14(15(16,17)18)20-13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3 |
Clave InChI |
SRKJLJRVNAKXNR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C(F)(F)F)SC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


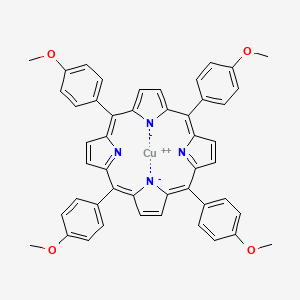
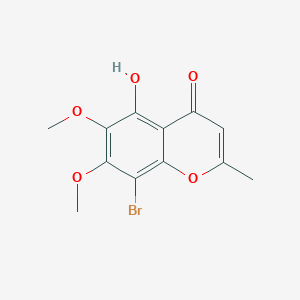
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
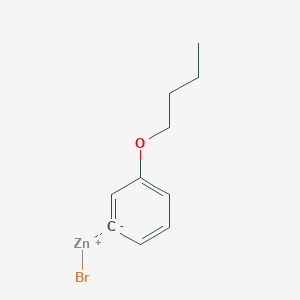
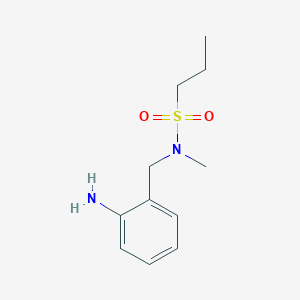
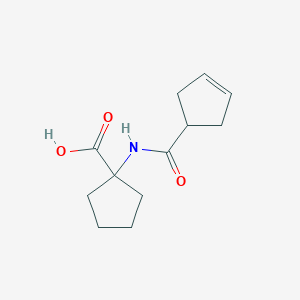
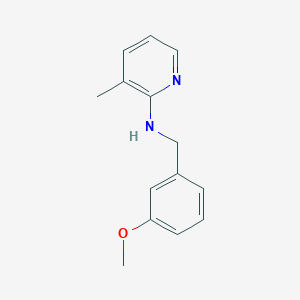
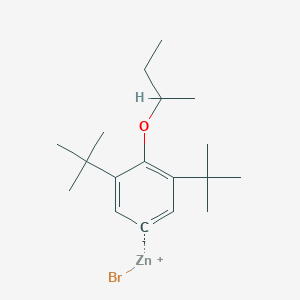

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
